
Chemical structure and IUPAC name of 4-Chloro-
4'-methoxybutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest
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Cat. No.: B1583663 Get Quote

An In-depth Technical Guide to 4-Chloro-4'-methoxybutyrophenone

Authored by: A Senior Application Scientist
Foreword: This guide serves as a comprehensive technical resource for researchers, chemists,

and professionals in drug development on the chemical compound 4-Chloro-4'-
methoxybutyrophenone. We will delve into its fundamental chemical identity, synthesis,

analytical characterization, and potential applications. The methodologies described herein are

grounded in established chemical principles, providing not just procedural steps but also the

underlying scientific rationale to ensure reproducibility and a deeper understanding of the

compound's behavior.

Core Chemical Identity
4-Chloro-4'-methoxybutyrophenone is an aromatic ketone that serves as a valuable

intermediate in various organic syntheses, particularly within the pharmaceutical and

agrochemical industries.[1] Its structure incorporates a butyrophenone core with two key

functional groups: a chloro group at the terminal end of the butyl chain and a methoxy group on

the phenyl ring.

IUPAC Name: 4-chloro-1-(4-methoxyphenyl)butan-1-one[2]
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Synonyms: 3-Chloropropyl 4-methoxyphenyl ketone, 4'-Methoxy-4-chlorobutyrophenone[3]

[4]

CAS Number: 40877-19-8[2]

Molecular Formula: C₁₁H₁₃ClO₂[5]

Molecular Weight: 212.67 g/mol [5]

Chemical Structure
The molecule consists of a 4-methoxyphenyl group attached to a carbonyl carbon, which is part

of a four-carbon chain (butan-1-one). A chlorine atom is substituted at the C4 position of this

chain.

Caption: 2D Structure of 4-chloro-1-(4-methoxyphenyl)butan-1-one.

Physicochemical Properties
The physical and chemical properties of a compound are critical for determining its handling,

storage, and application. 4-Chloro-4'-methoxybutyrophenone is typically an off-white to

brownish crystalline powder.[1][4]

Property Value Source

Appearance
Off-white to grey or brownish

crystalline powder
[1][4]

Melting Point 32-35 °C [1][6]

Boiling Point 343.9 °C at 760 mmHg [1]

Density 1.123 g/cm³ [1]

Flash Point 145.5 °C [1]

Solubility
Soluble in organic solvents,

sparingly soluble in water
[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.scbt.com/p/4-chloro-4prime-methoxybutyrophenone-40877-19-8
https://www.echemi.com/products/pd180810103900-4-chloro-4-methoxybutyrophenone.html
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-4_-methoxybutyrophenone
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75J6G927RQ
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75J6G927RQ
https://www.benchchem.com/product/b1583663?utm_src=pdf-body
https://wap.guidechem.com/encyclopedia/4-chloro-4-methoxybutyrophenon-dic23634.html
https://www.echemi.com/products/pd180810103900-4-chloro-4-methoxybutyrophenone.html
https://wap.guidechem.com/encyclopedia/4-chloro-4-methoxybutyrophenon-dic23634.html
https://www.echemi.com/products/pd180810103900-4-chloro-4-methoxybutyrophenone.html
https://wap.guidechem.com/encyclopedia/4-chloro-4-methoxybutyrophenon-dic23634.html
https://www.finetechnology-ind.com/product/detail/FT-0618104
https://wap.guidechem.com/encyclopedia/4-chloro-4-methoxybutyrophenon-dic23634.html
https://wap.guidechem.com/encyclopedia/4-chloro-4-methoxybutyrophenon-dic23634.html
https://wap.guidechem.com/encyclopedia/4-chloro-4-methoxybutyrophenon-dic23634.html
https://wap.guidechem.com/encyclopedia/4-chloro-4-methoxybutyrophenon-dic23634.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis: Friedel-Crafts Acylation
The most common and direct method for synthesizing 4-Chloro-4'-methoxybutyrophenone is

the Friedel-Crafts acylation of anisole (methoxybenzene) with 4-chlorobutyryl chloride.[1] This

reaction is a cornerstone of electrophilic aromatic substitution.

Causality of Experimental Choices:

Reactant Choice: Anisole is used because its methoxy group (-OCH₃) is a strongly

activating, ortho, para-directing group. This electronic donation increases the nucleophilicity

of the aromatic ring, facilitating the attack on the electrophile. The para product is sterically

favored over the ortho product, leading to higher yields of the desired isomer.

Catalyst: A Lewis acid, typically aluminum chloride (AlCl₃), is essential. It coordinates with

the chlorine atom of the 4-chlorobutyryl chloride, forming a highly electrophilic acylium ion,

which is the reactive species that attacks the anisole ring.[7][8] More than a stoichiometric

amount of AlCl₃ is often required because it can complex with the carbonyl oxygen of the

product and the methoxy group of anisole.[8]

Solvent: A non-polar, aprotic solvent like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂)

is used to dissolve the reactants without interfering with the highly reactive intermediates.[1]

[9]

Temperature Control: The reaction is highly exothermic.[10] It is typically initiated at a low

temperature (e.g., in an ice bath) to control the reaction rate and prevent unwanted side

reactions or degradation.[10]

General Synthesis Workflow
Caption: General workflow for the Friedel-Crafts acylation synthesis.

Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on

laboratory conditions and scale.

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir

bar, a dropping funnel, and a nitrogen inlet, add anisole (1.0 eq.) and anhydrous
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dichloromethane.

Cooling: Cool the solution to 0°C using an ice-water bath.

Reagent Addition: Add 4-chlorobutyryl chloride (1.1 eq.) to the dropping funnel. Add it

dropwise to the stirred anisole solution over 15-20 minutes.

Catalyst Addition: While maintaining the temperature at 0°C, add anhydrous aluminum

chloride (AlCl₃) (1.2 eq.) portion-wise over 30 minutes. The reaction mixture will typically

change color to a deep orange or red.[10]

Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and

stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer

Chromatography (TLC).

Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker

containing a mixture of crushed ice and concentrated HCl. This step hydrolyzes the

aluminum complexes and separates the catalyst.[10]

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with

dichloromethane. Combine the organic layers.

Washing: Wash the combined organic layers sequentially with 1M HCl, saturated sodium

bicarbonate solution, and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude product can be purified by recrystallization or column

chromatography to yield pure 4-Chloro-4'-methoxybutyrophenone.

Analytical Characterization
Structural confirmation of the synthesized product is paramount. A combination of

spectroscopic methods provides a self-validating system to ensure the correct compound has

been obtained.
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Technique Expected Observations

¹H NMR

- Aromatic protons (AA'BB' system): Two

doublets, ~6.9 ppm and ~7.9 ppm. - Methoxy

group: Singlet at ~3.8 ppm (3H). - Methylene

group adjacent to carbonyl: Triplet at ~3.2 ppm

(2H). - Methylene group adjacent to chlorine:

Triplet at ~3.7 ppm (2H). - Central methylene

group: Quintet/Multiplet at ~2.2 ppm (2H).

¹³C NMR

- Carbonyl carbon (~198 ppm). - Aromatic

carbons (6 signals, including the ipso-carbon

attached to the methoxy group at ~163 ppm). -

Methoxy carbon (~55 ppm). - Methylene

carbons (~45 ppm for C-Cl, ~35 ppm for C-C=O,

~28 ppm for central CH₂).

FTIR (cm⁻¹)

- Strong C=O stretch (aromatic ketone) at

~1670-1685 cm⁻¹. - C-O-C stretch (aryl ether) at

~1250 cm⁻¹ (asymmetric) and ~1030 cm⁻¹

(symmetric). - C-H stretches (aromatic and

aliphatic) at ~2850-3100 cm⁻¹. - C-Cl stretch at

~600-800 cm⁻¹.

Mass Spec (EI)

- Molecular Ion Peak (M⁺) at m/z = 212 and an

M+2 peak at m/z = 214 in an approximate 3:1

ratio, characteristic of a monochlorinated

compound. - Major fragment at m/z = 135

(methoxyphenyl-carbonyl cation).

Applications in Synthesis
4-Chloro-4'-methoxybutyrophenone is not typically an end-product but a versatile

intermediate.[1] The presence of the ketone and the alkyl chloride allows for a wide range of

subsequent chemical modifications.

Pharmaceutical Synthesis: It is a key building block for various active pharmaceutical

ingredients (APIs). The butyrophenone scaffold is found in several classes of drugs. Its
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structural analogs, like 4-Chloro-4'-fluorobutyrophenone, are intermediates in the synthesis

of antipsychotic medications.[11]

Cyclization Reactions: The terminal chloro group is a good leaving group, making the

compound suitable for intramolecular or intermolecular cyclization reactions to form

heterocyclic systems. For example, it can be used to synthesize tetralone or pyridazine

derivatives.[1]

Chain Extension: The ketone can be subjected to reactions like Wittig or Grignard reactions,

while the chloro group can be displaced by various nucleophiles to extend the carbon chain

or introduce new functional groups.

Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, 4-Chloro-4'-methoxybutyrophenone presents several hazards.[2]

Hazard Statements:

H315: Causes skin irritation.[2]

H319: Causes serious eye irritation.[2]

H335: May cause respiratory irritation.[2]

Precautionary Measures:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[2]

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1]

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this

chemical. Work should be conducted in a well-ventilated fume hood with appropriate personal
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protective equipment (PPE).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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